2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Overview
Description
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is an organic compound with the molecular formula C10H9BrO2. It is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a class to which this compound belongs, have been shown to have significant biological activity, including anticancer effects .
Mode of Action
Benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells , suggesting that they may interact with cellular targets to disrupt normal cell function and proliferation.
Biochemical Pathways
Benzofuran derivatives have been shown to have significant anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
Benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells , suggesting that they may induce cell death or inhibit cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone typically involves the bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted ethanone derivatives with various functional groups.
Reduction: 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.
Oxidation: 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-(2,3-dihydro-1-benzofuran-3-yl)ethanone: The bromine atom is positioned differently, which can affect its reactivity and biological activity.
2-Chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone:
Uniqueness
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is unique due to the presence of both the bromine atom and the benzofuran moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRHIPGIDWESKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435715 | |
Record name | 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151427-19-9 | |
Record name | 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.